molecular formula C23H31N3O5 B5138586 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate

3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate

Cat. No.: B5138586
M. Wt: 429.5 g/mol
InChI Key: LMTIRGFVFSZQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CPI-444 and is a small molecule inhibitor of the adenosine A2A receptor.

Mechanism of Action

The adenosine A2A receptor is a G protein-coupled receptor that plays a role in regulating immune function. Overexpression of this receptor in cancer cells has been linked to immune evasion and tumor progression. CPI-444 binds to the adenosine A2A receptor and prevents its activation, leading to enhanced anti-tumor immune response and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, CPI-444 has also been shown to have effects on other physiological systems. The compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the inhibition of the adenosine A2A receptor, which plays a role in regulating immune and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor. This allows for precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using CPI-444 is its relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are several potential future directions for research on 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of interest is the use of CPI-444 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective adenosine A2A receptor inhibitors. Finally, further research is needed to fully understand the biochemical and physiological effects of CPI-444 and its potential therapeutic applications in other disease states.

Synthesis Methods

The synthesis of 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 3-bromo-1H-indole in the presence of a palladium catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.

Scientific Research Applications

3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the adenosine A2A receptor, which is overexpressed in many types of cancer cells. Inhibition of this receptor has been shown to enhance the anti-tumor immune response, making CPI-444 a promising candidate for cancer immunotherapy.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]propan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O.C2H2O4/c25-21(10-9-17-5-1-2-6-17)24-13-11-23(12-14-24)16-18-15-22-20-8-4-3-7-19(18)20;3-1(4)2(5)6/h3-4,7-8,15,17,22H,1-2,5-6,9-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIRGFVFSZQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.